REACTION_CXSMILES
|
C(OC1C=CC(C=C)=CC=1)(=O)C.C(OC(C)(C)C)(=O)C=C.C([O:27][C:28]12C[CH:32]3[CH2:33][CH:34]([CH2:36][C:30](O)([CH2:31]3)[CH2:29]1)C2)(=O)C(C)=C.N(C(C)(C)C#N)=NC(C)(C)C#N>O1CCCC1>[OH:27][CH:28]=[CH:29][C:30]1[CH:36]=[CH:34][CH:33]=[CH:32][CH:31]=1
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.319 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
0.328 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round bottom flask equipped with condenser
|
Type
|
ADDITION
|
Details
|
thermometer, an argon (Ar) inlet, and a magnetic stirrer bar, the following were added
|
Type
|
CUSTOM
|
Details
|
bubbled with Ar flow for 45 minutes before it
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |